N-(2-fluorophenyl)-2-(6-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide
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Overview
Description
N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[1,5-a]imidazole core, which is a fused bicyclic system containing both pyrazole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .
Scientific Research Applications
N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, share some structural similarities and biological activities.
Pyrazole Derivatives:
Uniqueness
N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE is unique due to its specific combination of the pyrazolo[1,5-a]imidazole core with the fluorophenyl and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H17FN4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(6-methyl-2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C20H17FN4O2/c1-12-18(13-7-3-2-4-8-13)19-23-20(27)16(25(19)24-12)11-17(26)22-15-10-6-5-9-14(15)21/h2-10,16H,11H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
APFSCSFLCVTTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C(=O)NC2=C1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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